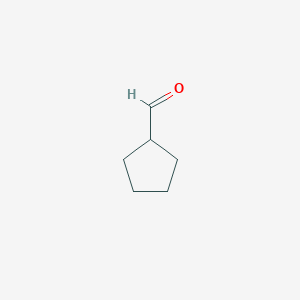

Cyclopentanecarbaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

cyclopentanecarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELDYOPRLMJFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236176 | |

| Record name | Cyclopentanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-53-7 | |

| Record name | Cyclopentanecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanecarbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanecarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyclopentanecarbaldehyde CAS number

An In-Depth Technical Guide to Cyclopentanecarbaldehyde

CAS Number: 872-53-7

This technical guide provides a comprehensive overview of this compound (CAS No. 872-53-7), a key organic compound utilized in the pharmaceutical and fragrance industries.[1][2] Intended for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, synthesis protocols, applications in medicinal chemistry, and safety information.

This compound, also known as cyclopentanecarboxaldehyde, is a cyclic aldehyde consisting of a cyclopentane ring attached to a formyl group.[1] It is a colorless to light yellow liquid with a characteristic pungent, aldehyde-like odor.[1] It serves as a versatile building block in organic synthesis, primarily due to the reactivity of its aldehyde functional group.[2]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 872-53-7 | [3][4][5][6] |

| Molecular Formula | C₆H₁₀O | [4][5][6] |

| Molecular Weight | 98.14 g/mol | [3][4][5] |

| Appearance | Clear colorless to light yellow liquid | [1][7] |

| Density | 0.919 g/mL at 25 °C | [3][8] |

| Boiling Point | 140-141 °C | [3][8] |

| Flash Point | 28.3 °C (82.9 °F) - closed cup | [3][8] |

| Refractive Index | n20/D 1.4430 | [3][8] |

| Solubility | Slightly soluble in water; Soluble in chloroform, ethanol | [1][8] |

| Storage | Store at 2-8°C under an inert atmosphere | [3] |

| Stabilizer | Often contains 0.1% hydroquinone | [3] |

Safety and Handling

This compound is a flammable liquid and vapor.[9][10] It is irritating to the eyes, skin, and respiratory system.[1][9] Appropriate personal protective equipment (PPE), including eye shields, gloves, and respiratory protection, should be used when handling this chemical.[3][9] It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[1][8]

| Hazard Statement | Code |

| Flammable liquid and vapour | H226 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

| Harmful to aquatic life with long-lasting effects | H412 |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. Two common laboratory-scale methods are detailed below.

Protocol 1: Rearrangement of Cyclohexene Oxide

This classic method involves the acid-catalyzed rearrangement of cyclohexene oxide, which is itself typically prepared from cyclohexene.[11][12][13] The overall process can be visualized as a multi-step sequence.

Methodology:

-

Synthesis of trans-2-Bromocyclohexanol: Cyclohexene is reacted with N-bromosuccinimide in a mixture of tetrahydrofuran and water to form the bromohydrin.[13]

-

Synthesis of Cyclohexene Oxide: The resulting trans-2-bromocyclohexanol is treated with a strong base, such as sodium hydroxide, to facilitate intramolecular cyclization to cyclohexene oxide.[13]

-

Pinacol Rearrangement: Cyclohexene oxide is first hydrolyzed to trans-1,2-cyclohexanediol using aqueous acid.[13] Upon heating in the presence of acid, the diol undergoes a pinacol-type rearrangement, involving a ring contraction, to yield this compound.[11][13] The product is typically isolated by steam distillation from the reaction mixture.[11]

Protocol 2: Grignard Reaction with a Formylating Agent

This method utilizes a Grignard reagent prepared from a cyclopentyl halide and subsequently reacts it with a formylating agent like N,N-dimethylformamide (DMF).[12]

Methodology:

-

Grignard Reagent Formation: Bromocyclopentane is reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or THF) under an inert atmosphere to form cyclopentylmagnesium bromide.

-

Formylation: The prepared Grignard reagent is then added slowly to N,N-dimethylformamide (DMF) at a low temperature.

-

Hydrolysis: The reaction mixture is quenched by the addition of an aqueous acid (e.g., dilute HCl or H₂SO₄). This hydrolysis step breaks down the intermediate adduct to yield the final product, this compound.[12]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of complex pharmaceutical agents due to its ability to participate in various carbon-carbon bond-forming reactions.[2]

-

Anti-inflammatory Agents: It is used in the preparation of dihydroquinazolinamines, a class of compounds investigated for their anti-inflammatory activity.[12]

-

Oxytocin Antagonists: The compound is a precursor for the synthesis of certain diketopiperazines, which have been identified as potent and selective antagonists of the oxytocin receptor.[12]

-

JAK Inhibitors: this compound serves as a starting material for the synthesis of INCB018424, a Janus kinase (JAK) inhibitor.[12] JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is implicated in myeloproliferative diseases and inflammatory conditions like rheumatoid arthritis.[12]

-

Mineralocorticoid Receptor (MR) Antagonists: In the development of treatments for hypertension and kidney disease, it has been used in the Knoevenagel condensation step for the synthesis of potent non-steroidal MR antagonists, which are potential follow-ups to clinical candidates like PF-03882845.[12]

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a highly deshielded singlet for the aldehydic proton (H-C=O) in the region of δ 9-10 ppm.[14] The protons on the cyclopentane ring would appear as complex multiplets further upfield.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides clear evidence of the carbonyl group with a characteristic resonance peak in the δ 190-215 ppm range.[14] The carbons of the cyclopentyl ring will appear at higher field.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch, typically appearing around 1715 cm⁻¹.[14] Additionally, two characteristic C-H stretching bands for the aldehyde group can be observed around 2720 cm⁻¹ and 2820 cm⁻¹.[14]

-

Mass Spectrometry: In mass spectrometry, the molecular ion peak would be observed at m/z = 98. Common fragmentation patterns for aldehydes include alpha-cleavage and McLafferty rearrangement.[14]

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 环戊基甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Cyclopentanecarboxaldehyde [webbook.nist.gov]

- 7. This compound CAS#: 872-53-7 [amp.chemicalbook.com]

- 8. Cyclopentanecarboxaldehyde 98% | CAS 872-53-7 | High Purity Intermediate [industrochem.com]

- 9. fishersci.at [fishersci.at]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Page loading... [guidechem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Properties of Cyclopentanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentanecarbaldehyde (CAS No. 872-53-7) is a cyclic aldehyde comprising a cyclopentane ring substituted with a formyl group.[1] This versatile organic compound serves as a key building block in the synthesis of a diverse range of molecules, from fragrances to complex pharmaceutical intermediates.[1][2] Its reactivity, primarily driven by the aldehyde functional group, allows for a multitude of chemical transformations, making it a valuable tool in organic synthesis.[3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a review of its spectral data. Additionally, it explores a relevant biological signaling pathway where aldehyde-containing compounds may exhibit activity and outlines a typical experimental workflow for its synthesis and purification.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic aldehyde-like odor.[1] It is flammable and should be handled with appropriate safety precautions.[4] The compound is slightly soluble in water and soluble in organic solvents such as ethanol and chloroform.[1][5] For long-term storage, it is recommended to keep it in a cool, dry, and well-ventilated area, away from heat and ignition sources, under an inert atmosphere.[2][6] It is often supplied with a stabilizer, such as hydroquinone, to prevent polymerization or oxidation.[7]

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [8] |

| Synonyms | Cyclopentanecarboxaldehyde, Cyclopentylformaldehyde, Formylcyclopentane | [2][7] |

| CAS Number | 872-53-7 | [8] |

| Molecular Formula | C₆H₁₀O | [8] |

| Molecular Weight | 98.14 g/mol | [6] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Density | 0.919 g/mL at 25 °C | [7] |

| Boiling Point | 140-141 °C | [7] |

| Flash Point | 28.3 °C | [6] |

| Refractive Index (n20/D) | 1.4430 | [7] |

| Vapor Pressure | 8.5 ± 0.2 mmHg at 25°C | [2][9] |

| Solubility | Soluble in water, ethanol, and chloroform | [1][5] |

| Stability | Stable at normal temperatures and pressures. May trimerize upon standing. | [1][] |

| Storage Temperature | 2-8°C | [6][7] |

Spectral Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is characterized by a distinctive singlet for the aldehydic proton and a series of multiplets for the cyclopentane ring protons.

| ¹H NMR (Predicted, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aldehydic CH | 9.60 | s | 1H |

| Methine CH | 2.76-2.68 | m | 1H |

| Cyclopentane CH₂ | 1.87-1.74 | m | 4H |

| Cyclopentane CH₂ | 1.65-1.54 | m | 4H |

| [Data predicted by spectral databases.][4] |

The ¹³C NMR spectrum shows a highly deshielded signal for the carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the carbonyl group and the aldehydic C-H bond.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O Stretch | ~1730-1720 | Strong |

| Aldehydic C-H Stretch | ~2830-2695 (often two bands) | Moderate |

| C-H Stretch (alkane) | <3000 | Strong |

| [Characteristic absorption ranges for aliphatic aldehydes.][11][12] |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 98 | Moderate | [M]⁺ (Molecular Ion) |

| 69 | High | [M-CHO]⁺ |

| 57 | High | |

| 41 | High | |

| [Data obtained from the NIST WebBook.][13] |

Reactivity and Applications

The aldehyde group in this compound is the primary site of its chemical reactivity, making it susceptible to nucleophilic attack and oxidation. It is a valuable intermediate in organic synthesis.[3]

-

Pharmaceutical Synthesis : It serves as a precursor for synthesizing drug molecules that incorporate a cyclopentane moiety.[2]

-

Fragrance Industry : Its derivatives are used to create unique scents in perfumes and essences.[1]

-

Chemical Synthesis : It is used as a building block for various organic compounds, including heterocyclic structures.[3] Common reactions include Wittig olefination, Grignard reactions, and reductive amination.

Experimental Protocols

Synthesis of this compound from Cyclohexene

This protocol is adapted from Organic Syntheses, a peer-reviewed source of detailed and reliable experimental procedures.[1]

Reaction Scheme: Cyclohexene is rearranged and oxidized in the presence of a mercuric sulfate catalyst to yield this compound.

Materials and Equipment:

-

Three-necked round-bottom flask (3 L) equipped with a mechanical stirrer, thermometer, and condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus (Claisen flask)

-

Cyclohexene (freshly distilled, 82 g, 1.0 mole)

-

Mercuric sulfate (740 g)

-

Water (1 L)

-

Nitrogen gas source

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Hydroquinone (0.1 g)

Procedure:

-

To the 3-L three-necked flask, add mercuric sulfate (740 g) and water (1 L).

-

Begin vigorous stirring and pass a slow stream of nitrogen through the flask.

-

Add cyclohexene (82 g, 1.0 mole) to the mixture.

-

Heat the reaction mixture to maintain a temperature of 55-65°C for 1 hour. The color of the mixture will change from yellow to a cream color as the cyclohexene-mercuric sulfate complex forms.

-

After 1 hour, set the condenser for distillation.

-

Increase the temperature to distill a mixture of crude this compound and water over approximately 2 hours, while continuing to stir and pass nitrogen through the mixture. Collect about 300 mL of distillate.

-

Transfer the distillate to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with three 50-mL portions of diethyl ether.

-

Combine the organic layer and the ether extracts and dry over anhydrous sodium sulfate.

-

Filter the solution into a 250-mL Claisen flask set for vacuum distillation.

-

Gradually reduce the pressure to 100 mm to distill off the ether.

-

Distill the this compound rapidly at 74-78°C (100 mm). The expected yield is 45-52 g (46-53%).

-

For storage, place the product in a brown bottle at 0°C, add 0.1 g of hydroquinone as a stabilizer, and blanket with nitrogen.

Relevant Biological Pathways

While specific biological activities of this compound are not extensively documented, small molecules containing aldehyde moieties, such as cinnamaldehyde, have been shown to modulate inflammatory signaling pathways.[14] A key pathway in innate immunity is mediated by Toll-like Receptors (TLRs), which recognize pathogen-associated molecular patterns (PAMPs).[9] The diagram below illustrates the general TLR signaling cascade, a potential target for small molecule inhibitors.

Figure 1: A simplified diagram of Toll-like Receptor (TLR) signaling pathways.

This diagram illustrates the two major TLR signaling branches: the MyD88-dependent pathway, which leads to the activation of NF-κB and inflammatory gene expression, and the TRIF-dependent pathway, which results in the activation of IRF3 and the expression of type I interferons.[6] Small molecule inhibitors may target the initial receptor activation step.[14]

Experimental Workflows

A typical workflow for the synthesis, purification, and analysis of this compound in a research setting is outlined below.

Figure 2: A typical experimental workflow for organic synthesis.

This workflow begins with the chemical reaction, followed by continuous monitoring to determine completion.[15] The subsequent steps involve quenching the reaction, extracting the crude product, drying it, and removing the solvent.[15] The final product is purified, typically by distillation for a liquid compound like this compound, and its identity and purity are confirmed by spectroscopic analysis before storage.[1]

Safety and Handling

This compound is a flammable liquid and vapor.[4] It causes skin and serious eye irritation and may cause respiratory irritation.[1][16]

-

Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, eye protection, and face protection.[16]

-

Handling : Keep away from heat, sparks, open flames, and hot surfaces. Use only in a well-ventilated area. Avoid breathing vapors.[17]

-

First Aid : In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, move the person into fresh air. Seek medical attention if irritation persists.[16]

-

Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound, CAS No. 872-53-7 - iChemical [ichemical.com]

- 5. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 6. Toll-like receptor - Wikipedia [en.wikipedia.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. This compound | C6H10O | CID 70106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. Cyclopentanecarboxaldehyde [webbook.nist.gov]

- 14. Cinnamaldehyde suppresses toll-like receptor 4 activation mediated through the inhibition of receptor oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biotage.com [biotage.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. Cyclopentanecarboxaldehyde [webbook.nist.gov]

Cyclopentanecarbaldehyde: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cyclopentanecarbaldehyde, a versatile organic compound with significant applications in pharmaceutical synthesis and the fragrance industry. This document details its chemical and physical properties, outlines key synthetic methodologies, and explores its role as a crucial intermediate in the development of novel therapeutic agents.

Core Properties of this compound

This compound, also known as cyclopentanecarboxaldehyde, is a cyclic aldehyde consisting of a cyclopentane ring bonded to a formyl group.[1] At room temperature, it presents as a clear, colorless to pale yellow liquid with a characteristic aldehyde odor.[1][2] Its reactivity, driven by the aldehyde functional group, makes it a valuable building block in organic synthesis.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol [2][3][4][5] |

| CAS Number | 872-53-7[3] |

| Appearance | Clear colorless to light yellow liquid[1][2][3] |

| Density | 0.919 g/mL at 25 °C[2][3] |

| Boiling Point | 140-141 °C[2][3] |

| Flash Point | 28.3 °C |

| Refractive Index (n20/D) | 1.4430[2][3] |

| Solubility | Soluble in chloroform and ethanol; slightly soluble in water[1][3] |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. Industrially, it may be prepared via the catalytic oxidation of cyclopentylcarbinol.[1] Other notable methods include the oxidation of cyclohexene using copper catalysis and the reaction of cyclohexene with mercuric sulfate.[3]

Experimental Protocol 1: Synthesis from Cyclohexene via Mercuric Sulfate Oxidation

This classic procedure, adapted from Organic Syntheses, details the preparation of this compound from cyclohexene.[6] The reaction proceeds through the oxidation and rearrangement of cyclohexene.

Materials:

-

Concentrated sulfuric acid (80.0 g, 43.5 mL, 0.82 mole)

-

Water (3 L)

-

Reagent mercuric sulfate (740.0 g, 2.49 moles)

-

Cyclohexene (82.0 g, 101 mL, 1.0 mole)

-

Nitrogen gas

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

A solution of sulfuric acid in water is prepared in a 5-L three-necked flask equipped with a reflux condenser, mechanical stirrer, thermometer, and nitrogen inlet.

-

Mercuric sulfate is added to the stirred solution under a nitrogen atmosphere to form a deep-yellow suspension.

-

The mixture is heated to 55°C, and cyclohexene is added all at once.[6]

-

The reaction is stirred vigorously at 55°C for 1 hour.

-

After the reaction period, the condenser is set for distillation. The temperature is raised, and a mixture of crude this compound and water (approximately 300 mL) is distilled over about 2 hours while stirring and maintaining a slow nitrogen stream.[6]

-

The crude product is separated from the aqueous layer in a separatory funnel. The aqueous layer is then extracted three times with 50-mL portions of ether.

-

The ether extracts are combined with the crude product and dried over anhydrous sodium sulfate.

-

The final product is obtained by distillation.

Experimental Protocol 2: Synthesis from 6-iodo-1-ethoxyhexyne

This method involves the cyclization of an iodo ynol ether followed by hydrolysis.[7]

Materials:

-

6-iodo-1-ethoxyhexyne (0.27 mmol) in hexanes-Et₂O (0.1 M solution)

-

n-Butyllithium (n-BuLi) in hexanes (0.57 mmol)

-

Methanol (MeOH) (6 equivalents)

-

35% Perchloric acid (1-2 drops)

-

Ether

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 6-iodo-1-ethoxyhexyne in hexanes-Et₂O is deoxygenated by bubbling nitrogen through it for 5 minutes.

-

The mixture is cooled to -78°C, and a freshly titrated solution of n-BuLi in hexanes is added dropwise. The solution is stirred for an additional 10 minutes at -78°C.

-

The cooling bath is removed, and the reaction mixture is stirred for 2 hours at room temperature to allow for cyclization.

-

Methanol is added, and the mixture is stirred for another 30 minutes at room temperature.

-

One to two drops of 35% perchloric acid are added, and the reaction is stirred for 18 hours at room temperature.

-

The reaction is diluted with ether and quenched with a 5% NaHCO₃ solution.

-

The ethereal layer is washed with brine, dried over MgSO₄, and concentrated by rotary evaporation at 0°C to yield the crude product.[7]

Applications in Drug Development and Research

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. It is notably used in the preparation of diketopiperazines, which act as potent and selective oxytocin antagonists, and in the synthesis of dihydroquinazolinamines with anti-inflammatory properties.[8] Its cyclopentane moiety can confer unique chemical stability and desirable pharmacokinetic properties to drug molecules.[2]

The aldehyde group's reactivity allows for its use in Knoevenagel condensations, a critical step in the synthesis of potential follow-up drugs to clinical candidates like PF-03882845, a non-steroidal mineralocorticoid receptor (MR) antagonist.[8]

Visualizing Synthetic Pathways

The following diagram illustrates the synthetic workflow for producing this compound from cyclohexene, as detailed in the experimental protocol.

Caption: Synthesis workflow of this compound from Cyclohexene.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cyclopentanecarboxaldehyde 98% | CAS 872-53-7 | High Purity Intermediate [industrochem.com]

- 3. This compound | 872-53-7 [chemicalbook.com]

- 4. This compound | C6H10O | CID 70106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

A Comprehensive Technical Guide to the Synthesis of Cyclopentanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanecarbaldehyde, a key intermediate in organic synthesis, plays a crucial role in the development of a wide range of pharmaceutical compounds and fine chemicals. Its versatile reactivity, stemming from the aldehyde functional group attached to a cyclopentane ring, makes it a valuable building block for constructing complex molecular architectures. This technical guide provides an in-depth overview of the discovery and various synthetic methodologies for this compound, presenting detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the core synthetic pathways.

Summary of Synthetic Methodologies

The synthesis of this compound can be achieved through several distinct chemical transformations. The choice of method often depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in the substrate. The primary synthetic routes are summarized below.

| Method | Starting Material(s) | Key Reagents/Catalysts | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Ring Contraction | Cyclohexene | Mercuric sulfate, Sulfuric acid | 46-53%[1] | Readily available starting material. | Use of highly toxic mercury salts. |

| Oxidation | Cyclopentylmethanol | Pyridinium chlorochromate (PCC) or DMSO, Oxalyl chloride (Swern) | High (qualitative) | Mild reaction conditions, high selectivity for the aldehyde. | Use of toxic chromium reagents (PCC) or production of malodorous byproducts (Swern). |

| Hydroformylation | Cyclopentene | Rhodium-based catalysts (e.g., [Rh(OAc)₂]₂ with BISBI ligand), Syngas (CO/H₂) | 68%[2] | High atom economy, direct conversion of an alkene. | Requires high-pressure equipment and specialized catalysts. |

| Grignard Reaction | Halocyclopentane (e.g., Bromocyclopentane) | Magnesium, N,N-Dimethylformamide (DMF) | Moderate to High (qualitative) | Utilizes common and versatile Grignard chemistry. | Requires strictly anhydrous conditions. |

| Rearrangement | Tetrahydropyran-2-methanol | Alumina (Al₂O₃) catalyst | High (qualitative) | Vapor-phase reaction allows for continuous processing. | Requires high temperatures and specialized equipment. |

| Multi-step Synthesis | 6-iodo-1-ethoxyhexyne | n-BuLi, Methanol, Perchloric acid | 71-77% (NMR) | Allows for the construction of the cyclopentane ring. | Multi-step process with potentially lower overall isolated yield. |

Experimental Protocols

Ring Contraction of Cyclohexene via Mercuric Sulfate

This method, a classic procedure from Organic Syntheses, involves the oxidative rearrangement of cyclohexene.[1]

Experimental Protocol:

-

In a 5-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, a solution of 80.0 g of concentrated sulfuric acid in 3 L of water is prepared.

-

To this solution, 740.0 g of mercuric sulfate is added to form a suspension.

-

The mixture is heated to 55-65°C with stirring, and 82.0 g of cyclohexene is added.[1]

-

The reaction is maintained at this temperature for 1 hour, during which the color changes from yellow to cream.[1]

-

The condenser is then set for distillation, and the temperature is raised to distill a mixture of this compound and water.

-

The crude aldehyde is separated from the aqueous layer, which is then extracted with ether.

-

The combined organic phases are dried over anhydrous sodium sulfate.

-

The ether is removed by distillation, and the this compound is purified by vacuum distillation, collecting the fraction at 74-78°C (100 mm Hg).[1]

Oxidation of Cyclopentylmethanol

This method offers a selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

Experimental Protocol:

-

To a stirred solution of cyclopentylmethanol (1.0 eq) in anhydrous dichloromethane (DCM), pyridinium chlorochromate (PCC) (1.5 eq) is added in one portion.

-

The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by distillation or column chromatography to afford this compound.

The Swern oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes.

Experimental Protocol:

-

A solution of oxalyl chloride (1.5 eq) in anhydrous DCM is cooled to -78°C under an inert atmosphere.

-

Dimethyl sulfoxide (DMSO) (2.2 eq) is added dropwise, and the mixture is stirred for 15 minutes.

-

A solution of cyclopentylmethanol (1.0 eq) in anhydrous DCM is then added dropwise, and the reaction is stirred for 45 minutes at -78°C.

-

Triethylamine (5.0 eq) is added dropwise, and the mixture is stirred for another 15 minutes at -78°C before being allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with dilute HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the product is purified by distillation.

Hydroformylation of Cyclopentene

This industrial process involves the addition of a formyl group and a hydrogen atom across the double bond of cyclopentene.

Experimental Protocol:

-

A high-pressure reactor is charged with a rhodium catalyst, such as [Rh(OAc)₂]₂, and a suitable ligand, for example, BISBI.

-

The reactor is sealed, purged with nitrogen, and then charged with a solution of cyclopentene in an appropriate solvent (e.g., toluene).

-

The reactor is pressurized with a mixture of carbon monoxide and hydrogen (syngas) to the desired pressure (e.g., 30 bar).[2]

-

The reaction mixture is heated to the specified temperature (e.g., 100°C) and stirred for the required duration (e.g., 3 hours).[2]

-

After cooling and depressurizing the reactor, the reaction mixture is analyzed to determine the conversion and yield of this compound.

-

The product is isolated and purified by distillation.

Visualizations

Synthetic Pathways to this compound

Caption: Overview of major synthetic routes to this compound.

Experimental Workflow for Swern Oxidation

Caption: Step-by-step workflow for the Swern oxidation of cyclopentylmethanol.

Logical Relationship of Synthesis Strategies

Caption: Logical categorization of this compound synthesis methods.

References

Spectroscopic Data of Cyclopentanecarbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclopentanecarbaldehyde (C₆H₁₀O), a key cycloaliphatic aldehyde. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details experimental protocols for acquiring spectroscopic data and presents the data in a clear, structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.65 | Doublet | 1H | Aldehydic proton (-CHO) |

| 2.85 - 2.75 | Multiplet | 1H | Methine proton (CH) |

| 1.95 - 1.50 | Multiplet | 8H | Methylene protons (CH₂) |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 204.5 | Carbonyl carbon (C=O) |

| 51.5 | Methine carbon (CH) |

| 26.0 | Methylene carbons (CH₂) |

| 25.5 | Methylene carbons (CH₂) |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The table below lists the characteristic absorption bands observed in the IR spectrum.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2870 | Strong | C-H stretch (alkane) |

| 2820, 2715 | Medium | C-H stretch (aldehyde) |

| 1730 | Strong | C=O stretch (aldehyde) |

| 1450 | Medium | CH₂ bend |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The data presented here was obtained using electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 98 | 30 | [M]⁺ (Molecular Ion) |

| 97 | 100 | [M-H]⁺ |

| 69 | 85 | [M-CHO]⁺ |

| 57 | 70 | [C₄H₉]⁺ |

| 41 | 95 | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these experiments.

NMR Spectroscopy Protocol

Sample Preparation:

-

A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).[1][2]

-

The solution is transferred to a 5 mm NMR tube.[3]

-

The sample is vortexed to ensure homogeneity.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-220 ppm

FT-IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

-

A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4]

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.[4]

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the neat liquid is placed directly onto the ATR crystal.[5]

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Sample Introduction:

-

For volatile compounds like this compound, the sample is typically introduced via a gas chromatograph (GC-MS) for separation and direct injection into the ion source.[6]

-

Alternatively, a direct insertion probe can be used for introducing the liquid sample.

Instrument Parameters:

-

Ionization Method: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 35-200

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. reddit.com [reddit.com]

- 2. NMR sample preparation.........need help!? [chemistry.science.narkive.com]

- 3. organomation.com [organomation.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Cyclopentanecarbaldehyde

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of cyclopentanecarbaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the expected chemical shifts, multiplicities, and coupling constants, provides a detailed experimental protocol for acquiring the spectrum, and includes a visualization of the molecular structure with proton assignments.

Predicted ¹H NMR Spectral Data

The most downfield signal is attributed to the aldehydic proton, a consequence of the strong deshielding effect of the adjacent carbonyl group. The methine proton, also connected to the carbonyl-bearing carbon, appears at a lower chemical shift. The protons on the cyclopentane ring produce complex, overlapping multiplets in the upfield region of the spectrum.

Below is a table summarizing the predicted ¹H NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| H_a (Aldehyde) | ~9.60 | Doublet (d) | 1H |

| H_b (Methine) | ~2.68 - 2.76 | Multiplet (m) | 1H |

| H_c, H_d (Ring) | ~1.74 - 1.87 | Multiplet (m) | 4H |

| H_e, H_f (Ring) | ~1.54 - 1.65 | Multiplet (m) | 4H |

| Note: The data is based on predicted values and general NMR principles. Actual experimental values may vary slightly.[1] |

Structural Visualization and Proton Environments

The structure of this compound gives rise to several distinct proton signals. The diagram below illustrates the non-equivalent protons in the molecule.

Caption: Molecular structure of this compound with proton assignments.

Detailed Experimental Protocol for ¹H NMR Spectroscopy

The following protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum of a liquid organic compound such as this compound.

3.1. Materials and Equipment

-

High-quality 5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃, 99.8% atom D)

-

This compound sample

-

Volumetric glassware (micropipettes or syringes)

-

Vortex mixer or sonicator

-

Filtration apparatus (Pasteur pipette with a glass wool plug)

-

NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-20 mg of this compound.[2] For a standard ¹H NMR spectrum, this amount is generally sufficient to obtain a good signal-to-noise ratio in a reasonable time.[3]

-

Choosing the Solvent: Select a suitable deuterated solvent that completely dissolves the sample.[2] Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[2] The deuterated solvent is crucial as it is "invisible" in the ¹H spectrum, and its deuterium signal is used by the spectrometer to lock the magnetic field.

-

Dissolving the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[2][3] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[2]

-

Filtering and Transferring: To remove any particulate matter that could degrade the spectral resolution, filter the solution.[3] This can be achieved by passing the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean NMR tube.[3][4] The final volume in the NMR tube should be around 4-5 cm in height.[2][3]

-

Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation.[2] Wipe the exterior of the tube with a lint-free tissue to remove any dust or fingerprints.

3.3. Spectrometer Operation and Data Acquisition

-

Insertion: Carefully insert the NMR tube into the spinner turbine and adjust its position using a depth gauge. Place the sample into the spectrometer's autosampler or manually lower it into the magnet.

-

Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field frequency.

-

Shimming: The magnetic field homogeneity is optimized through a process called shimming. This can be done manually or automatically to achieve sharp, symmetrical peaks.[2]

-

Tuning and Matching: The NMR probe is tuned to the resonance frequency of the protons (¹H) to ensure maximum signal reception.[2]

-

Acquisition: Set the appropriate acquisition parameters, such as the number of scans, spectral width, and relaxation delay. For a routine ¹H spectrum, 8 to 16 scans are typically sufficient. Initiate the data acquisition.

-

Processing: Once the acquisition is complete, the resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Logical Workflow for Spectral Analysis

The process of analyzing an NMR spectrum follows a logical progression from data acquisition to structural elucidation.

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and analysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Infrared Spectrum of Cyclopentanecarbaldehyde

This document provides a detailed analysis of the infrared (IR) spectrum of this compound. It includes a summary of characteristic absorption bands, a detailed experimental protocol for spectral acquisition, and a logical diagram illustrating the correlation between molecular structure and spectral features. This guide is intended to serve as a technical resource for the identification and characterization of this compound in a laboratory setting.

Data Presentation: Characteristic IR Absorption Bands

The infrared spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational modes of its specific functional groups. The primary features are the aldehyde C-H stretches, the strong carbonyl (C=O) stretch, and the aliphatic C-H stretches of the cyclopentyl ring.

The presence of the five-membered ring introduces angle strain, which influences the frequency of the carbonyl absorption. Compared to a typical acyclic aldehyde (around 1730 cm⁻¹), the C=O stretch in this compound is shifted to a higher wavenumber, similar to what is observed in cyclopentanone (approx. 1750 cm⁻¹).[1][2][3]

The quantitative data for the principal absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| ~2960 - 2850 | C-H (Alkyl) | Stretch | Strong |

| ~2830 and ~2720 | C-H (Aldehyde) | Stretch (Fermi Resonance Doublet) | Medium, Distinct |

| ~1745 | C=O (Aldehyde) | Stretch | Strong, Sharp |

| ~1465 | -CH₂- | Bend (Scissoring) | Medium |

Table 1: Summary of key IR absorption data for this compound. Frequencies are approximate and can vary based on experimental conditions.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol details the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of liquid this compound using the attenuated total reflectance (ATR) or neat sample technique.

2.1 Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR).[4]

-

Sample Cell (Neat Technique): Two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[5][6]

-

Alternative (ATR Technique): An ATR accessory with a crystal (e.g., diamond).

-

Sample: Pure this compound (liquid at room temperature).

-

Cleaning Solvent: Acetone or other suitable volatile, IR-transparent solvent.

-

Pipette: Pasteur pipette or micropipette.

-

Storage: Desiccator for salt plates.

2.2 Procedure: Neat Sample Technique

-

Plate Preparation: Retrieve two clean, dry salt plates from a desiccator.[5] Handle them only by the edges to avoid transferring moisture and oils from your fingers. If necessary, clean the plates by gently wiping them with a tissue dampened with a minimal amount of acetone and allow them to dry completely.

-

Background Spectrum: Place the clean, empty salt plates (or the empty ATR crystal) in the spectrometer's sample holder and run a background scan. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Application: Place one to two drops of liquid this compound onto the center of one salt plate using a clean pipette.[5][6]

-

Creating the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[5] Avoid applying excessive pressure, which could damage the plates.

-

Spectral Acquisition: Immediately place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.[5]

-

Data Collection: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 600 cm⁻¹.

-

Post-Acquisition Cleaning: After obtaining the spectrum, disassemble the salt plates and clean them thoroughly with acetone. Return the clean, dry plates to the desiccator for storage.[5]

2.3 Procedure: ATR Technique

-

Background Scan: Ensure the ATR crystal surface is clean. Perform a background scan with the clean, empty crystal.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Data Collection: Lower the pressure arm (if applicable) and initiate the sample scan.

-

Post-Acquisition Cleaning: Clean the crystal surface thoroughly with a solvent-moistened soft tissue.

Visualization of Spectral Correlations

The following diagram illustrates the logical relationship between the structural components of this compound and their corresponding characteristic peaks in the infrared spectrum.

Figure 1: Correlation diagram linking molecular structure to IR peaks.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Infrared Spectrometry [www2.chemistry.msu.edu]

- 4. This compound | C6H10O | CID 70106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. webassign.net [webassign.net]

A Technical Guide to the Physical Properties of Cyclopentanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanecarbaldehyde, also known as cyclopentanecarboxaldehyde, is a cyclic aldehyde with the chemical formula C₆H₁₀O.[1][2] It consists of a five-membered cyclopentane ring attached to a formyl (aldehyde) functional group.[3] This structure imparts a unique combination of properties, making it a valuable intermediate and building block in various fields of organic synthesis, particularly in the pharmaceutical and fragrance industries.[1][3] At room temperature, it is a transparent, colorless to pale yellow liquid with a characteristic aldehyde odor.[1][2][3] Understanding its physical properties is critical for its safe handling, storage, and application in chemical reactions and process development.

Core Physical and Chemical Properties

The physical characteristics of this compound are well-documented. These properties are essential for designing experiments, performing reactions, and ensuring safety in the laboratory. The key quantitative data are summarized below.

| Property | Value | Units |

| Molecular Formula | C₆H₁₀O | - |

| Molecular Weight | 98.14 | g/mol |

| Appearance | Transparent, colorless to pale yellow liquid | - |

| Boiling Point | 140 - 141 | °C (lit.) |

| Density | 0.919 | g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.4430 | (lit.) |

| Flash Point | 28.3 °C / 83 °F | (closed cup) |

| Vapor Pressure | 8.5 ± 0.2 | mmHg at 25 °C |

| Solubility | Soluble in chloroform, ethanol, and water | - |

| Melting Point | Not available | - |

[Citations: 1, 2, 3, 4, 5, 7, 8]

Visualized Relationships and Workflows

Molecular Structure and Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The polar carbonyl group and the nonpolar cyclopentane ring create a molecule with moderate polarity, influencing its boiling point, solubility, and reactivity.

References

Technical Data Sheet: Physicochemical Properties of Cyclopentanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the boiling point and other key physical properties of Cyclopentanecarbaldehyde (CAS No: 872-53-7). It includes a standardized experimental protocol for boiling point determination via simple distillation and a workflow diagram for the procedure.

Physicochemical Data for this compound

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Boiling Point | 140-141 °C | [1][2][3][4][5] |

| 140 °C | [6] | |

| Density | 0.919 g/mL at 25 °C | [1][2][3][4][5] |

| Refractive Index | n20/D 1.4430 | [1][2][3][4][5] |

| Flash Point | 28.3 °C (82.9 °F) - closed cup | [3][5][6] |

| Molecular Formula | C₆H₁₀O | [6] |

| Molecular Weight | 98.14 g/mol | [4][5][6] |

| Appearance | Clear colorless to light yellow liquid | [1][2][4] |

| Storage Temperature | 2-8°C | [1][3][4][5][6] |

Experimental Protocol: Boiling Point Determination by Simple Distillation

This section details a generalized but comprehensive methodology for determining the boiling point of a liquid compound such as this compound at atmospheric pressure. Simple distillation is suitable for purifying and identifying compounds that are thermally stable and do not have other volatile components with close boiling points.[5][7]

Objective: To determine the boiling point of a liquid sample by measuring the temperature of its vapor as it condenses during distillation.[7]

Apparatus:

-

Round-bottom distillation flask

-

Heating mantle or sand bath

-

Clamps and stand

-

Distillation head (still head)

-

Thermometer and adapter

-

Condenser (Liebig or similar)

-

Receiving flask (e.g., Erlenmeyer flask)

-

Boiling chips or a magnetic stir bar

-

Tubing for condenser water

-

Barometer

Procedure:

-

Apparatus Assembly:

-

Place 5-10 mL of the liquid sample (e.g., this compound) into a clean, dry round-bottom flask.[3]

-

Add a few boiling chips or a stir bar to the flask to ensure smooth boiling.

-

Securely clamp the flask to a stand over the heating source.

-

Fit the distillation head into the neck of the flask.

-

Insert the thermometer into the adapter at the top of the distillation head. The top of the thermometer bulb should be positioned slightly below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[8]

-

Attach the condenser to the side arm of the distillation head and secure it with a clamp.

-

Connect the lower inlet of the condenser jacket to a cold water source and run a tube from the upper outlet to a drain.

-

Place the receiving flask at the end of the condenser to collect the distillate.[8]

-

-

Distillation Process:

-

Turn on the cooling water to the condenser, ensuring a gentle, steady flow.

-

Begin heating the distillation flask gently.

-

Observe the liquid as it begins to boil and the vapor rises into the distillation head.

-

Monitor the thermometer. The temperature will rise and then stabilize as the vapor reaches thermal equilibrium with the condensing liquid.[2]

-

Record the temperature when it is constant and the distillate is being collected in the receiving flask at a steady rate (approximately 1-2 drops per second).[2] This stable temperature is the boiling point of the liquid.

-

It is crucial that the thermometer bulb remains wet with condensing liquid to obtain an accurate reading.[2]

-

-

Data Recording and Completion:

-

Record the stable temperature reading as the observed boiling point.

-

Record the ambient atmospheric pressure from a barometer, as boiling point is pressure-dependent.[6]

-

Stop heating once a small amount of liquid remains in the distillation flask; never distill to dryness.[2]

-

Allow the apparatus to cool completely before disassembling.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of a liquid's boiling point.

Caption: Workflow for Boiling Point Determination by Distillation.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. vernier.com [vernier.com]

- 6. quora.com [quora.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Determination of boiling point and distillation | PPTX [slideshare.net]

Cyclopentanecarbaldehyde: A Technical Guide for Drug Development Professionals

An in-depth exploration of the physicochemical properties, synthesis, and biological relevance of Cyclopentanecarbaldehyde for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, a versatile aldehyde with significant potential in organic synthesis and pharmaceutical development. This document details its physical and chemical properties, provides established experimental protocols for its density determination, synthesis, and purification, and explores its emerging role in modulating key biological pathways relevant to drug discovery.

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid with a characteristic aldehyde odor.[1] A summary of its key quantitative properties is presented in Table 1. This data is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O | [2][3] |

| Molecular Weight | 98.14 g/mol | [2][3] |

| Density | 0.919 g/mL at 25 °C | [3][4][5] |

| Boiling Point | 140-141 °C | [3][4] |

| Flash Point | 28.3 °C (closed cup) | [6][7] |

| Refractive Index | n20/D 1.4430 | [4][7] |

| CAS Number | 872-53-7 | [3][6] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Detailed methodologies for the determination of density, chemical synthesis, and purification are essential for reproducible research and development.

Density Determination using a Pycnometer

The density of a liquid can be accurately determined using a pycnometer. This method relies on measuring the mass of a known volume of the liquid.[6]

Materials:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

-

Analytical balance

-

Distilled water (or other reference liquid with a known density)

-

Liquid sample (this compound)

-

Thermometer

-

Filter paper

Procedure:

-

Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh Empty: Accurately weigh the empty, dry pycnometer with its stopper (m₀).

-

Fill with Reference Liquid: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to emerge from the capillary. Wipe the outside of the pycnometer dry with filter paper.

-

Weigh with Reference Liquid: Weigh the pycnometer filled with distilled water (m₁).

-

Clean and Dry: Empty and dry the pycnometer.

-

Fill with Sample: Fill the pycnometer with the liquid sample (this compound) following the same procedure as in step 3.

-

Weigh with Sample: Weigh the pycnometer filled with the sample (m₂).

-

Measure Temperature: Record the temperature of the liquids during the measurements.

Calculation: The density of the sample (ρ_sample) can be calculated using the following formula:

ρ_sample = [(m₂ - m₀) / (m₁ - m₀)] * ρ_water

where ρ_water is the known density of water at the measured temperature.

Density Determination Workflow

Synthesis of this compound from Cyclohexene

A documented method for the synthesis of this compound involves the oxidative rearrangement of cyclohexene using mercuric sulfate.[2]

Materials:

-

5-L three-necked flask

-

Reflux condenser

-

Mechanical stirrer

-

Thermometer

-

Nitrogen gas inlet

-

Concentrated sulfuric acid

-

Mercuric sulfate

-

Cyclohexene

-

Ether

-

Anhydrous sodium sulfate

-

Hydroquinone

-

Claisen flask for vacuum distillation

Procedure:

-

Reaction Setup: In the 5-L flask, prepare a solution of concentrated sulfuric acid in water. Stir the solution under a nitrogen atmosphere and add mercuric sulfate to form a suspension.

-

Heating and Addition of Reactant: Heat the mixture to 55°C while stirring under nitrogen. Add cyclohexene to the flask.

-

Reaction: Continue stirring the mixture at 55°C for 1 hour.

-

Distillation: After 1 hour, set the condenser for distillation. Raise the temperature of the reaction mixture and distill a mixture of crude this compound and water.

-

Extraction: Separate the crude product from the aqueous layer using a separatory funnel. Extract the aqueous layer with ether.

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and perform vacuum distillation to obtain pure this compound.

-

Stabilization: For storage, add a small amount of hydroquinone and keep under a nitrogen atmosphere at 0°C.[2]

Synthesis Workflow

Purification of Aldehydes via Bisulfite Adduct Formation

A general and effective method for the purification of aldehydes involves the formation of a solid bisulfite adduct, which can be separated from the reaction mixture. The aldehyde can then be regenerated from the adduct.[1][4]

Materials:

-

Crude aldehyde mixture

-

Water-miscible solvent (e.g., methanol, THF)

-

Saturated sodium bisulfite solution (freshly prepared)

-

Organic solvent (e.g., hexanes, dichloromethane)

-

Sodium hydroxide solution

-

Separatory funnel

-

Filtration apparatus (if a precipitate forms)

Procedure:

-

Dissolution: Dissolve the crude mixture containing the aldehyde in a water-miscible solvent.

-

Adduct Formation: Add freshly prepared saturated sodium bisulfite solution and shake the mixture.

-

Extraction/Filtration:

-

If a precipitate forms: Filter the mixture to isolate the solid bisulfite adduct.

-

If no precipitate forms: Add an organic solvent and water, then separate the aqueous layer containing the water-soluble bisulfite adduct.

-

-

Regeneration of Aldehyde: To the isolated adduct (solid or aqueous solution), add an organic solvent and basify with sodium hydroxide solution to a strongly basic pH. This will reverse the reaction and release the aldehyde into the organic layer.

-

Isolation: Separate the organic layer containing the purified aldehyde.

Purification Workflow

Biological Relevance and Signaling Pathways in Drug Development

This compound serves as a valuable building block in the synthesis of various pharmaceutical compounds.[8] Its derivatives have been investigated for their potential as potent and selective oxytocin antagonists and for their anti-inflammatory activity through the synthesis of dihydroquinazolinamines. Furthermore, there is evidence suggesting that this compound may interact with toll-like receptors, indicating a potential role in modulating immune responses.[3]

Oxytocin Receptor Signaling Pathway

Oxytocin antagonists are crucial in managing conditions like preterm labor. The oxytocin receptor (OXTR) is a G protein-coupled receptor (GPCR) that, upon activation by oxytocin, can couple to Gαq or Gαi proteins.[3] This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively. Downstream signaling can also involve the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to various physiological responses, including uterine contractions.[2][6] Antagonists developed from this compound would act by blocking the binding of oxytocin to its receptor, thereby inhibiting these downstream signaling events.

Oxytocin Receptor Signaling

Toll-like Receptor Signaling Pathway

Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs). TLR signaling is broadly categorized into MyD88-dependent and TRIF-dependent pathways.[1] Both pathways converge on the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), leading to the production of pro-inflammatory cytokines and type I interferons. The potential interaction of this compound with TLRs suggests its derivatives could be explored as modulators of inflammatory responses in various diseases.

Toll-like Receptor Signaling

References

- 1. Toll-like receptor - Wikipedia [en.wikipedia.org]

- 2. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

Early Synthetic Routes to Cyclopentanecarbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational synthetic methods for producing cyclopentanecarbaldehyde, a valuable intermediate in the fragrance and pharmaceutical industries. The document focuses on early to mid-20th-century approaches, offering detailed experimental protocols, comparative quantitative data, and logical diagrams of the core chemical transformations.

Introduction

This compound, a five-membered carbocyclic aldehyde, has been a target of synthetic chemists for over a century due to its utility as a building block for more complex molecules. Its synthesis was first documented in the early 20th century, with chemists exploring a variety of pathways including ring contractions, oxidation of primary alcohols, and rearrangements of epoxides.[1] This guide revisits these seminal methods, providing the detailed experimental knowledge required to understand the historical context and practical execution of these important reactions.

Core Synthetic Methodologies

This section details the experimental protocols for four key early-stage syntheses of this compound.

Ring Contraction of Cyclohexene via Mercuric Sulfate Oxidation

One of the most well-documented early methods involves the oxidative ring contraction of cyclohexene using mercuric sulfate in an acidic aqueous medium. This procedure, detailed in Organic Syntheses, provides a reliable one-step route to the aldehyde.[1]

Experimental Protocol:

-

A 5-liter, three-necked flask is equipped with a reflux condenser, a mechanical stirrer, a thermometer, and a nitrogen gas inlet.

-

A solution of 80.0 g (43.5 mL, 0.82 mole) of concentrated sulfuric acid in 3 L of water is prepared in the flask.

-

While stirring under a nitrogen atmosphere, 740.0 g (2.49 moles) of reagent-grade mercuric sulfate is added, forming a deep-yellow suspension of basic mercuric sulfate.

-

The mixture is heated to 55°C under nitrogen, and 82.0 g (101 mL, 1.0 mole) of freshly distilled cyclohexene is added at once.

-

The reaction temperature is maintained between 55-65°C for 1 hour. During this period, the color of the mixture transitions from deep yellow to a cream color, indicating the formation of the cyclohexene-mercuric sulfate complex.

-

After 1 hour, the condenser is arranged for distillation. The temperature of the reaction mixture is raised to approximately 100°C to induce the oxidation-reduction of the complex.[1]

-

With continued stirring and a slow stream of nitrogen, approximately 300 mL of a crude mixture of this compound and water is distilled over about 2 hours.

-

The crude product is separated from the aqueous layer in a separatory funnel. The aqueous layer is then extracted with three 50-mL portions of ether.

-

The ether extracts are combined with the crude product and dried over anhydrous sodium sulfate.

-

The dried solution is filtered into a 250-mL Claisen flask for vacuum distillation. The ether is first removed by gradually reducing the pressure to 100 mm Hg.

-

The this compound is then rapidly distilled at 74-78°C under 100 mm Hg pressure.

-

The final product is obtained with a yield of 45-52 g (46-53%). For storage, 0.1 g of hydroquinone is added as a stabilizer, and the aldehyde is kept in a brown bottle at 0°C under a nitrogen blanket.[1]

Rearrangement of Cyclohexene Oxide

The isomerization of epoxides to aldehydes and ketones is a classic transformation. Early methods for converting cyclohexene oxide to this compound employed catalysts such as magnesium bromide etherate or thoria.[1]

Experimental Protocol (Magnesium Bromide Etherate):

Note: This is a representative protocol based on the known reactivity of epoxides with Lewis acids.

-

Magnesium bromide etherate is prepared by reacting magnesium turnings with 1,2-dibromoethane in anhydrous diethyl ether under a nitrogen atmosphere.

-

A solution of cyclohexene oxide in anhydrous diethyl ether is added dropwise to a stirred solution of magnesium bromide etherate in the same solvent at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by rotary evaporation, and the crude this compound is purified by vacuum distillation.

Dehydration of trans-1,2-Cyclohexanediol

The pinacol-type rearrangement of vicinal diols can be utilized to synthesize aldehydes and ketones. The dehydration of trans-1,2-cyclohexanediol over a dehydration catalyst like alumina at elevated temperatures leads to the formation of this compound.[1]

Experimental Protocol:

Note: This protocol is based on general procedures for alcohol dehydration over solid catalysts.

-

A tube furnace is packed with a dehydration catalyst such as alumina mixed with glass helices.[1]

-

The furnace is heated to a temperature range of 300-450°C.

-

A solution of trans-1,2-cyclohexanediol, either neat or in a high-boiling inert solvent, is vaporized and passed through the heated catalyst bed, often with the aid of a carrier gas like nitrogen.

-

The product stream exiting the furnace is cooled and condensed in a collection flask.

-

The collected crude product, which may contain water and unreacted diol, is separated from the aqueous layer.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Pure this compound is isolated by fractional distillation.

Oxidation of Cyclopentylmethanol

The direct oxidation of the primary alcohol, cyclopentylmethanol, is a straightforward approach to this compound. Early methods utilized oxidizing agents like selenium dioxide.[2]

Experimental Protocol (Selenium Dioxide Oxidation):

Note: Selenium compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Cyclopentylmethanol is dissolved in a suitable solvent, such as dioxane or ethanol.

-

A stoichiometric amount of selenium dioxide is added to the solution.

-

The mixture is heated at reflux for several hours. The progress of the reaction can be monitored by the precipitation of black elemental selenium.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The precipitated selenium is removed by filtration.

-

The filtrate is diluted with a suitable organic solvent (e.g., diethyl ether) and washed with water and sodium bicarbonate solution to remove any selenous acid.

-

The organic layer is dried over anhydrous magnesium sulfate and filtered.

-

The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described early synthesis methods of this compound.

| Method | Starting Material(s) | Key Reagents/Catalysts | Temperature (°C) | Pressure | Yield (%) | Reference |

| Ring Contraction of Cyclohexene | Cyclohexene | Mercuric sulfate, Sulfuric acid | 55-100 | Atmospheric | 46-53 | Org. Syn.[1] |

| Rearrangement of Cyclohexene Oxide | Cyclohexene oxide | Magnesium bromide etherate or Thoria | 0 to RT | Atmospheric | Variable | [1] |

| Dehydration of trans-1,2-Cyclohexanediol | trans-1,2-Cyclohexanediol | Alumina | 300-450 | Atmospheric | Variable | [1] |

| Oxidation of Cyclopentylmethanol | Cyclopentylmethanol | Selenium dioxide | Reflux | Atmospheric | Variable | [2] |

Reaction Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic transformations.

Caption: Ring Contraction of Cyclohexene.

Caption: Rearrangement of Cyclohexene Oxide.

Caption: Dehydration of trans-1,2-Cyclohexanediol.

Caption: Oxidation of Cyclopentylmethanol.

References

The Formation of Cyclopentanecarbaldehyde from Cyclohexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals